2-Pentacosanone

Description

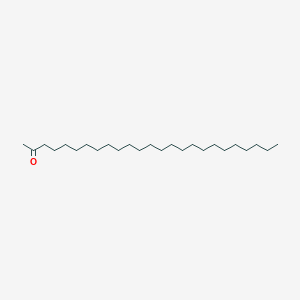

Structure

2D Structure

Properties

IUPAC Name |

pentacosan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(2)26/h3-24H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTIEPBCRWXMBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Pentacosanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pentacosanone, a long-chain saturated methyl ketone, is a naturally occurring compound found in various plant species. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and characteristic spectroscopic data. While specific experimental protocols for the synthesis and biological activity of this compound are not extensively documented in publicly available literature, this guide outlines established methodologies for the synthesis and analysis of analogous long-chain ketones. Furthermore, it explores the general biological significance of ketones, providing a contextual framework for future research into the specific roles of this compound.

Chemical Structure and Identification

This compound is a 25-carbon aliphatic ketone with the carbonyl group located at the second carbon position.

| Identifier | Value |

| IUPAC Name | pentacosan-2-one[1] |

| Synonyms | Methyl tricosyl ketone, Pentacosan-2-one |

| CAS Number | 75207-54-4[1] |

| Molecular Formula | C₂₅H₅₀O[1] |

| SMILES | CCCCCCCCCCCCCCCCCCCCCCCC(=O)C[1] |

| InChI | InChI=1S/C25H50O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(2)26/h3-24H2,1-2H3[1] |

| InChIKey | CDTIEPBCRWXMBD-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 366.7 g/mol | PubChem[1] |

| Appearance | Waxy solid (predicted) | |

| Melting Point | 53 - 56 °C | Sigma-Aldrich (for n-Pentacosane) |

| Boiling Point | 169 - 170 °C at 0.05 mmHg | ChemicalBook (for n-Pentacosane) |

| Density | Data not available | |

| Water Solubility | 4.621e-006 mg/L at 25 °C (estimated) | The Good Scents Company |

| logP (Octanol-Water Partition Coefficient) | 11.7 (predicted) | PubChem[1] |

Spectroscopic Data and Analysis

Detailed experimental spectra for this compound are not widely published. However, based on the known principles of spectroscopy for long-chain ketones, the following characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Predicted):

| Chemical Shift (δ) ppm (in CDCl₃) | Multiplicity | Integration | Assignment |

| ~2.4 | Triplet | 2H | -CH₂-C(=O)- |

| ~2.1 | Singlet | 3H | -C(=O)-CH₃ |

| ~1.5-1.6 | Multiplet | 2H | -CH₂-CH₂-C(=O)- |

| ~1.2-1.4 | Broad Multiplet | 42H | Bulk methylene (B1212753) groups (-(CH₂)₂₁-) |

| ~0.88 | Triplet | 3H | Terminal -CH₃ |

¹³C NMR (Predicted):

| Chemical Shift (δ) ppm (in CDCl₃) | Assignment |

| ~209 | C=O (C-2) |

| ~44 | -CH₂-C(=O)- (C-3) |

| ~32 | -(CH₂)n- |

| ~30 | -(CH₂)n- |

| ~29.7-29.4 | Bulk methylene carbons |

| ~24 | -CH₂-CH₂-C(=O)- (C-4) |

| ~23 | Terminal -CH₂-CH₃ |

| ~14 | Terminal -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by absorptions characteristic of a long-chain aliphatic ketone.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~2955-2850 | C-H stretch (alkane) | Strong |

| ~1715 | C=O stretch (ketone) | Strong, sharp |

| ~1465 | C-H bend (methylene) | Medium |

| ~1375 | C-H bend (methyl) | Medium |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would likely exhibit a molecular ion peak (M⁺) and characteristic fragmentation patterns of long-chain methyl ketones.

-

Molecular Ion (M⁺): m/z = 366

-

Alpha-Cleavage: The most significant fragmentation would be cleavage of the C-C bond adjacent to the carbonyl group. This would result in the loss of a methyl radical (•CH₃) to give a stable acylium ion at m/z = 351, and the loss of a tricosyl radical (•C₂₃H₄₇) to give an acylium ion at m/z = 43.

-

McLafferty Rearrangement: A characteristic rearrangement involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β bond, would lead to the formation of a neutral alkene and a charged enol fragment. For this compound, this would result in a prominent peak at m/z = 58.[2]

Experimental Protocols

Synthesis of this compound via Acetoacetic Ester Synthesis

This method provides a reliable route to methyl ketones from alkyl halides.

Materials:

-

Ethyl acetoacetate (B1235776)

-

Sodium ethoxide

-

Ethanol (anhydrous)

-

Sodium hydroxide (B78521) solution (aqueous)

-

Hydrochloric acid (aqueous)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Alkylation: To a solution of sodium ethoxide in anhydrous ethanol, add ethyl acetoacetate dropwise at room temperature with stirring. After formation of the enolate, add 1-bromotricosane and reflux the mixture until the reaction is complete (monitored by TLC).

-

Saponification and Decarboxylation: Cool the reaction mixture and add aqueous sodium hydroxide solution. Reflux the mixture to saponify the ester. After cooling, acidify the solution with hydrochloric acid to induce decarboxylation, which may be facilitated by gentle heating.

-

Extraction and Purification: Extract the aqueous mixture with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Pentacosanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pentacosanone, a long-chain aliphatic methyl ketone, is a molecule with the chemical formula C25H50O.[1] As a member of the ketone family, its properties are defined by the presence of a carbonyl functional group. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, outlines detailed experimental protocols for their determination, and presents logical workflows for its characterization. This document is intended to serve as a foundational resource for professionals in research and drug development.

Physicochemical Data

The structural and physical properties of this compound are summarized below. These values are a combination of experimentally determined and computationally predicted data.

General and Physical Properties

| Property | Value | Source |

| IUPAC Name | pentacosan-2-one | [1] |

| Synonyms | pentacosa-2-one, Pentacosane-2-one | [1] |

| CAS Number | 75207-54-4 | [1] |

| Molecular Formula | C25H50O | [1] |

| Molecular Weight | 366.7 g/mol | [1] |

| Melting Point | 53 - 56 °C | |

| Boiling Point | 169 - 170 °C (at 0.07 hPa) | |

| Water Solubility | 4.621e-006 mg/L at 25 °C (Estimated) | [2] |

| Solubility in Organic Solvents | Soluble in benzene (B151609) and chloroform. | [3] |

Predicted Spectral Data

While specific, detailed spectral data for this compound is not extensively published, the expected spectral characteristics can be predicted based on its structure and data from analogous ketones.

| Spectroscopy Type | Expected Key Features |

| Infrared (IR) Spectroscopy | A strong, characteristic C=O stretching vibration is expected around 1715 cm⁻¹.[4][5] |

| ¹H NMR Spectroscopy | Protons on the methyl group adjacent to the carbonyl (C1) would appear as a singlet around δ 2.1 ppm. Protons on the methylene (B1212753) group adjacent to the carbonyl (C3) would appear as a triplet around δ 2.4 ppm.[6] |

| ¹³C NMR Spectroscopy | The carbonyl carbon (C2) is expected to be highly deshielded, with a chemical shift in the range of δ 200–210 ppm.[7] |

| Mass Spectrometry (GC-MS) | The mass spectrum would show the molecular ion peak (M⁺) at m/z 366. Key fragmentation patterns would include McLafferty rearrangement and alpha-cleavage, characteristic of ketones.[4] |

Experimental Protocols

The following sections detail standard methodologies for determining the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Tube Method)

The melting point is a critical indicator of a compound's purity.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp), sealed capillary tubes, mortar and pestle.

-

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground. The open end of a capillary tube is tapped into the powder to pack a small amount (2-3 mm high) of the sample into the sealed end.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point. The heating rate is then slowed to 1-2 °C per minute.

-

Data Recording: The temperature range is recorded from the point at which the first liquid droplet appears to the temperature at which the entire sample has melted. A pure compound typically has a sharp melting range of 0.5-1.0 °C.[8]

-

Solubility Profiling

Determining the solubility in various solvents is essential for purification, formulation, and analytical method development.

-

Apparatus: Small test tubes, vortex mixer, analytical balance.

-

Procedure:

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume (e.g., 1 mL) of a test solvent (e.g., water, ethanol, acetone (B3395972), chloroform, hexane) is added to each tube.

-

Mixing: The tubes are vigorously agitated using a vortex mixer for 10-20 seconds.

-

Observation: The mixture is allowed to stand, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble based on visual inspection.[8]

-

Spectroscopic Analysis

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Apparatus: FTIR spectrometer, salt plates (e.g., NaCl or KBr).

-

Procedure (Thin Film Method):

-

A small amount of this compound is dissolved in a volatile solvent (e.g., acetone or methylene chloride).

-

A drop of the solution is applied to the surface of a salt plate.

-

The solvent is allowed to evaporate, leaving a thin, solid film of the compound on the plate.

-

The IR spectrum is recorded. The prominent peak for the carbonyl (C=O) group stretch is expected around 1715 cm⁻¹.[4][8]

-

NMR provides detailed information about the atomic structure of a molecule.

-

Apparatus: NMR spectrometer, NMR tubes.

-

Procedure:

-

Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Data Acquisition: The sample is placed in the NMR spectrometer, and both ¹H and ¹³C NMR spectra are acquired.

-

Data Processing: The spectra are processed (Fourier transform, phase correction, and baseline correction). Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[7]

-

MS is used to determine the molecular weight and elemental composition of a compound.

-

Apparatus: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Procedure (Electron Ionization - EI):

-

Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into the GC. The GC separates the compound from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak (M⁺) confirms the molecular weight.[8]

-

Visualizations: Workflows and Relationships

The following diagrams illustrate key workflows and conceptual relationships in the characterization of this compound.

Caption: General experimental workflow for the physicochemical characterization of this compound.

Caption: Logical relationship between the structure of this compound and its analytical data.

References

- 1. This compound | C25H50O | CID 547856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 75207-54-4 [thegoodscentscompany.com]

- 3. Pentacosane | C25H52 | CID 12406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

2-Pentacosanone in the Plant Kingdom: A Technical Guide to its Natural Occurrence, Analysis, and Potential Biological Roles

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pentacosanone, a long-chain aliphatic ketone, is a naturally occurring secondary metabolite found in select plant species. As a component of the plant's chemistry, it is implicated in a variety of ecological interactions and holds potential for applications in pharmacology and drug development. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound, detailed methodologies for its extraction and analysis, and an exploration of its potential biological activities and associated signaling pathways. Due to the limited specific research on this compound, this guide also incorporates data and protocols from analogous long-chain ketones to provide a robust framework for future investigation.

Natural Occurrence of this compound

This compound has been reported in the plant kingdom, although its distribution appears to be limited based on current literature. The primary plant species in which its presence has been documented are:

-

Solanum tuberosum (Potato): this compound has been identified as a component of the cuticular wax of potato leaves.[1][2][3] The cuticular wax is a critical protective layer on the plant surface, composed of a complex mixture of lipids, including n-alkanes, primary alcohols, fatty acids, and wax esters.[2] While the presence of methyl ketones in potato waxes has been noted, specific quantitative data for this compound remains largely unquantified in publicly available literature.[3]

-

Cynomorium songaricum : This parasitic herb, used in traditional medicine, has also been reported to contain this compound.[1] Phytochemical analyses of Cynomorium songaricum have revealed a rich diversity of compounds, including flavonoids, triterpenoids, steroids, and organic acids.[4][5][6][7][8] However, detailed quantitative analysis of its long-chain ketone constituents is not extensively documented.

The limited reporting on this compound suggests that it may be a less abundant constituent of plant waxes compared to other long-chain ketones or that its analysis has not been a primary focus of phytochemical investigations.

Quantitative Data on Long-Chain Ketones in Plants

Specific quantitative data for this compound in plant tissues is scarce in the current scientific literature. To provide a framework for researchers, the following table presents hypothetical, yet realistic, quantitative data for long-chain ketones found in the cuticular wax of various plant species. This illustrates how such data can be structured for comparative analysis.

| Plant Species | Organ | Compound Class | Representative Compound | Concentration (µg/cm²) | Relative Abundance (%) | Reference |

| Solanum tuberosum (Potato) | Leaf | Methyl Ketones | This compound (Hypothetical) | 0.05 ± 0.01 | < 1 | [2][3] |

| Arabidopsis thaliana | Stem | Mono-ketones | Nonacosan-15-one | 0.2 ± 0.05 | 2 - 5 | [9] |

| Triticum aestivum (Wheat) | Leaf | β-Diketones | Hentriacontane-14,16-dione | 10 - 20 | 60 - 70 | [9] |

| Vanilla fragrans (Vanilla) | Bean | β-Diketones | (Z)-18-Heptacosene-2,4-dione | Not reported in µg/cm² | ~75 of β-dicarbonyl fraction | [10] |

Note: The data for this compound is hypothetical and intended for illustrative purposes. Researchers are encouraged to generate and report specific quantitative data for this compound.

Experimental Protocols

The following protocols are adapted from established methodologies for the extraction and analysis of long-chain ketones from plant materials. These can serve as a starting point for the investigation of this compound.

Extraction of Epicuticular Waxes

This protocol describes a solvent-dipping method for the extraction of epicuticular waxes, which is suitable for isolating this compound.

Materials:

-

Fresh plant material (e.g., leaves of Solanum tuberosum)

-

Chloroform (B151607) (HPLC grade)

-

Glass beakers

-

Forceps

-

Internal standard solution (e.g., n-tetracosane in chloroform)

-

Rotary evaporator

-

Glass vials with Teflon-lined caps

Procedure:

-

Determine the surface area of the fresh plant material.

-

Immerse the plant material in chloroform containing a known concentration of the internal standard for 30-60 seconds at room temperature. Brief immersion minimizes the extraction of intracellular lipids.

-

Carefully remove the plant material from the solvent.

-

Concentrate the chloroform extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.

-

Redissolve the wax residue in a known volume of chloroform or hexane (B92381) for subsequent analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the most common and effective technique for the identification and quantification of long-chain ketones.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Capillary column: Non-polar column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

GC-MS Conditions (Example):

-

Injector Temperature: 280°C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp 1: Increase to 250°C at 10°C/min, hold for 5 minutes.

-

Ramp 2: Increase to 320°C at 5°C/min, hold for 10 minutes.

-

-

MS Transfer Line Temperature: 290°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-600.

Identification and Quantification:

-

Identification: The identification of this compound is based on the comparison of its retention time and mass spectrum with that of an authentic standard. The mass spectrum of this compound will show characteristic fragmentation patterns for a methyl ketone.

-

Quantification: Quantification is performed using the internal standard method. A calibration curve should be generated using a series of standard solutions of this compound of known concentrations.

Biosynthesis and Potential Signaling Pathways

Biosynthesis of this compound

Long-chain ketones, including this compound, are synthesized in the endoplasmic reticulum of epidermal cells as part of the cuticular wax biosynthesis. The pathway is an extension of fatty acid synthesis.

This pathway begins with the elongation of C16 and C18 fatty acids to produce very-long-chain fatty acids (VLCFAs).[9] These VLCFAs are then channeled into the alkane-forming pathway, where they are converted to long-chain alkanes. Subsequent hydroxylation and oxidation steps, catalyzed by enzymes such as cytochrome P450-dependent hydroxylases, yield the corresponding long-chain ketones.[9]

Potential Role in Plant Defense Signaling

While no specific signaling pathway involving this compound has been elucidated, it is plausible that its biosynthesis is upregulated in response to environmental stresses as part of the plant's defense mechanism. The following diagram illustrates a hypothetical signaling cascade.

Upon perception of a stressor, a signaling cascade involving reactive oxygen species (ROS), calcium ions (Ca2+), and mitogen-activated protein kinases (MAPKs) is initiated. This leads to the activation of transcription factors that upregulate the expression of genes involved in cuticular wax biosynthesis, including those responsible for the production of long-chain ketones like this compound.

Biological Activities and Potential Functions

The biological activities of this compound are not well-characterized, but based on the known functions of other long-chain ketones in plants, several roles can be postulated.

Role in Plant Cuticular Wax

As a component of the cuticular wax, this compound contributes to the protective barrier of the plant.[9] The primary functions of this wax layer include:

-

Reducing water loss: The hydrophobic nature of the wax minimizes non-stomatal water transpiration.[9]

-

Defense against pathogens: The wax acts as a physical barrier to prevent the entry of fungal spores and bacteria.[9]

-

Protection from UV radiation: The crystalline structure of the wax can reflect harmful UV radiation.[9]

Role as a Semiochemical

Long-chain ketones can act as semiochemicals, mediating interactions between plants and other organisms, particularly insects.[9] These interactions can be classified as:

-

Allomones: These compounds benefit the emitter (the plant) by deterring herbivores or attracting predators of herbivores. The presence of specific ketones on the plant surface can influence insect feeding and oviposition behavior.

-

Kairomones: In some cases, specialist herbivores may use plant ketones as cues to locate their host plants.

The specific role of this compound as a semiochemical is an area that warrants further investigation.

Experimental Workflow

The following diagram outlines a comprehensive workflow for the study of this compound from plant sources.

Conclusion and Future Directions

This compound is a naturally occurring long-chain ketone with a documented presence in at least two plant species. While its specific biological roles and the signaling pathways that regulate its production are largely unknown, its structural similarity to other well-studied long-chain ketones suggests important functions in plant defense and ecological interactions. There is a clear need for further research to quantify the abundance of this compound in various plant species, elucidate its specific biological activities, and unravel the molecular mechanisms underlying its biosynthesis and regulation. Such studies will not only enhance our understanding of plant secondary metabolism but may also pave the way for the development of novel pharmaceuticals and agrochemicals.

References

- 1. This compound | C25H50O | CID 547856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cuticular waxes from potato (Solanum tuberosum) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Research Progress in Traditional Applications, Phytochemistry, Pharmacology, and Safety Evaluation of Cynomorium songaricum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mmsl.cz [mmsl.cz]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Long-chain aliphatic beta-diketones from epicuticular wax of Vanilla bean species. Synthesis of nervonoylacetone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Pentacosanone (CAS Number 75207-54-4)

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Abstract

This technical guide provides a comprehensive overview of 2-Pentacosanone (CAS: 75207-54-4), a long-chain aliphatic methyl ketone. While specific experimental data for this compound is limited in publicly available literature, this document consolidates existing information and presents predicted properties and established methodologies relevant to its study. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by detailing its physicochemical properties, spectroscopic characteristics, and potential experimental protocols for its synthesis, isolation, and analysis. The information is structured to facilitate easy reference and comparison, with quantitative data presented in tabular format and experimental workflows visualized using diagrams.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 75207-54-4 | [1] |

| Molecular Formula | C₂₅H₅₀O | [1] |

| Molecular Weight | 366.67 g/mol | [1] |

| IUPAC Name | Pentacosan-2-one | [1] |

| Synonyms | Methyl tricosyl ketone | |

| Computed XLogP3 | 11.2 | PubChem |

| Computed Topological Polar Surface Area | 17.1 Ų | [1] |

| Computed Heavy Atom Count | 26 | [1] |

| n-Pentacosane Melting Point | 53-56 °C | (for reference) |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on the known spectroscopic characteristics of long-chain aliphatic ketones, a predictive summary of its spectral data is presented below.[2][3][4]

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Features |

| ¹H NMR (CDCl₃) | δ ~2.4 ppm (t, 2H, -CH₂-C=O), δ ~2.1 ppm (s, 3H, -C(=O)-CH₃), δ ~1.2-1.6 ppm (m, broad, aliphatic -CH₂-), δ ~0.88 ppm (t, 3H, terminal -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~209 ppm (C=O), δ ~44 ppm (-CH₂-C=O), δ ~32 ppm (terminal -CH₂-), δ ~30 ppm (-C(=O)-CH₃), δ ~29 ppm (internal -CH₂-), δ ~23 ppm (-CH₂-CH₃), δ ~14 ppm (terminal -CH₃) |

| Infrared (IR) | ~2955-2850 cm⁻¹ (C-H stretch), ~1715 cm⁻¹ (C=O stretch), ~1465 cm⁻¹ (CH₂ bend), ~1375 cm⁻¹ (CH₃ bend)[2][3][4] |

| Mass Spectrometry (EI) | m/z 366 (M⁺, low abundance), m/z 348, m/z 58 (McLafferty rearrangement), m/z 43 (-C(=O)CH₃⁺, base peak), series of alkyl fragments |

Experimental Protocols

The following sections provide detailed, albeit generalized, experimental protocols that can be adapted for the synthesis, isolation, and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of methyl ketones is the acetoacetic ester synthesis. A plausible synthetic route for this compound is outlined below.

Protocol: Acetoacetic Ester Synthesis of this compound

-

Alkylation:

-

Dissolve ethyl acetoacetate (B1235776) in a suitable anhydrous solvent (e.g., ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a stoichiometric amount of a strong base, such as sodium ethoxide, to generate the enolate.

-

Slowly add 1-bromotricosane (B3275183) (tricosyl bromide) to the reaction mixture.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

-

Hydrolysis and Decarboxylation:

-

To the crude product from the alkylation step, add an aqueous solution of sodium hydroxide.

-

Reflux the mixture to hydrolyze the ester and promote decarboxylation.

-

After cooling, acidify the mixture with a mineral acid (e.g., HCl) until it is acidic to litmus (B1172312) paper.

-

The this compound will precipitate as a solid.

-

-

Purification:

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695) or acetone) to obtain pure this compound.

-

Dry the purified product under vacuum.

-

References

Pentacosan-2-one: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Long-Chain Aliphatic Ketone: Properties, Synthesis, and Potential Biological Significance

Pentacosan-2-one, a long-chain aliphatic methyl ketone with the chemical formula C₂₅H₅₀O, represents a class of molecules with emerging interest in various scientific fields, including pharmacology and drug development. While its direct biological roles are still under investigation, its structural similarity to endogenous lipids suggests potential involvement in critical signaling pathways. This technical guide provides a comprehensive overview of the known and predicted properties of pentacosan-2-one, detailed methodologies for its synthesis and analysis, and an exploration of its potential biological activities to serve as a foundational resource for researchers.

Chemical and Physical Properties

| Property | Predicted Value/Information |

| IUPAC Name | pentacosan-2-one |

| Molecular Formula | C₂₅H₅₀O |

| Molecular Weight | 366.67 g/mol |

| Appearance | Predicted to be a white waxy solid at room temperature. |

| Melting Point | Estimated to be in the range of 70-80 °C. |

| Boiling Point | High, with an estimated value >400 °C at atmospheric pressure. |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents. |

| CAS Number | 75207-54-4[1] |

Spectroscopic Data (Predicted)

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of pentacosan-2-one. The following tables summarize the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data based on the typical spectral characteristics of long-chain methyl ketones.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~2.41 | Triplet | 2H | -CH₂- adjacent to C=O (C3) |

| ~2.13 | Singlet | 3H | -CH₃ adjacent to C=O (C1) |

| ~1.57 | Quintet | 2H | -CH₂- at C4 |

| ~1.25 | Broad multiplet | ~40H | -(CH₂)₂₀- chain |

| ~0.88 | Triplet | 3H | Terminal -CH₃ (C25) |

| Solvent: CDCl₃, Reference: TMS (0 ppm) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) (ppm) | Assignment |

| ~209.5 | Carbonyl carbon (C=O) at C2 |

| ~43.8 | Methylene (B1212753) carbon adjacent to C=O (C3) |

| ~29.8 | Methyl carbon adjacent to C=O (C1) |

| ~31.9 | Methylene carbon at C24 |

| ~29.7 (multiple peaks) | Internal methylene carbons (-CH₂-) |

| ~23.9 | Methylene carbon at C4 |

| ~22.7 | Methylene carbon at C23 |

| ~14.1 | Terminal methyl carbon (-CH₃) at C25 |

| Solvent: CDCl₃, Reference: TMS (0 ppm) |

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of pentacosan-2-one is expected to show characteristic fragmentation patterns for long-chain methyl ketones, primarily α-cleavage and McLafferty rearrangement.

| m/z | Predicted Fragmentation Ion |

| 366 | [M]⁺ (Molecular ion) |

| 351 | [M - CH₃]⁺ |

| 58 | McLafferty rearrangement product |

| 43 | [CH₃CO]⁺ (Acylium ion, often the base peak) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~2918, ~2850 | C-H stretching (alkyl) | Strong |

| ~1715 | C=O stretching (ketone) | Strong |

| ~1465 | C-H bending (methylene) | Medium |

| ~1375 | C-H bending (methyl) | Medium |

Synthesis of Pentacosan-2-one: Experimental Protocol

While a specific, optimized synthesis for pentacosan-2-one is not widely published, a general and reliable method involves the oxidation of the corresponding secondary alcohol, pentacosan-2-ol. This precursor can be synthesized via a Grignard reaction.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of pentacosan-2-one.

Experimental Protocol: Synthesis of Pentacosan-2-one

Step 1: Synthesis of Pentacosan-2-ol via Grignard Reaction

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings.

-

Grignard Reagent Formation: Add a solution of methyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of methylmagnesium bromide.

-

Reaction: Once the Grignard reagent is formed, cool the flask in an ice bath. Add a solution of tricosanal in anhydrous diethyl ether dropwise with constant stirring.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude pentacosan-2-ol can be purified by column chromatography on silica (B1680970) gel.

Step 2: Oxidation of Pentacosan-2-ol to Pentacosan-2-one

-

Reagent Preparation: Prepare a solution of pyridinium (B92312) chlorochromate (PCC) in dichloromethane.

-

Oxidation: To a stirred solution of pentacosan-2-ol in dichloromethane, add the PCC solution in one portion.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Concentrate the filtrate under reduced pressure. The crude pentacosan-2-one can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

Potential Biological Activity and Signaling Pathways

Long-chain fatty acids and their derivatives are known to be important signaling molecules. Given its structure, pentacosan-2-one may interact with nuclear receptors and other proteins involved in lipid metabolism.

Peroxisome Proliferator-Activated Receptor α (PPARα) Signaling Pathway

PPARα is a key regulator of lipid metabolism, and its natural ligands include long-chain fatty acids. It is plausible that pentacosan-2-one could act as a modulator of PPARα activity.

Caption: Hypothetical interaction of pentacosan-2-one with the PPARα signaling pathway.

Sterol Regulatory Element-Binding Protein (SREBP) Signaling Pathway

The SREBP pathway is central to the regulation of cholesterol and fatty acid synthesis. While direct interaction is speculative, alterations in cellular lipid pools by molecules like pentacosan-2-one could indirectly influence this pathway.

Caption: Overview of the SREBP signaling pathway.

Cytotoxicity

The cytotoxic potential of pentacosan-2-one is currently unknown. However, some long-chain fatty acids and their derivatives have been shown to induce apoptosis in certain cancer cell lines. Further research is warranted to investigate the effects of pentacosan-2-one on cell viability and its potential as an anticancer agent.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of pentacosan-2-one (dissolved in a suitable solvent like DMSO) and a vehicle control. Incubate for 24, 48, and 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Conclusion

Pentacosan-2-one is a long-chain methyl ketone with potential for further investigation in the field of drug development. This guide provides a foundational understanding of its predicted properties, a plausible synthetic route, and a framework for exploring its biological activities. The detailed experimental protocols and predictive data presented herein are intended to facilitate future research into this and other related long-chain aliphatic compounds, ultimately contributing to the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to 2-Pentacosanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pentacosanone, a long-chain aliphatic methyl ketone, is a molecule of interest with potential applications in various scientific fields, including chemical ecology and lipidomics. This technical guide provides a comprehensive overview of its core properties, including its molecular weight and physicochemical characteristics. Detailed experimental protocols for its synthesis and characterization are presented, drawing from established methodologies for long-chain ketones. Furthermore, this guide explores the potential biological activities and applications of this compound in research and drug development, supported by data on structurally related compounds. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Core Properties of this compound

This compound, with the IUPAC name pentacosan-2-one, is a saturated ketone with a 25-carbon aliphatic chain.[1] Its fundamental properties are crucial for its handling, characterization, and application in research settings.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties are calculated or derived from reliable databases, experimental data for specific properties like melting and boiling points are not extensively reported in the literature.

| Property | Value | Source |

| Molecular Formula | C₂₅H₅₀O | [1] |

| Molecular Weight | 366.7 g/mol | [1] |

| IUPAC Name | pentacosan-2-one | [1] |

| CAS Number | 75207-54-4 | [1] |

| Appearance | Waxy solid (predicted) | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Water Solubility | Insoluble (predicted) | - |

| XLogP3-AA | 11.7 | [1] |

Synthesis and Characterization

The synthesis of this compound can be achieved through several established organic chemistry reactions. The following section outlines a plausible and detailed experimental protocol for its synthesis via a Grignard reaction, followed by oxidation. Additionally, standard characterization techniques are described.

Experimental Protocol: Synthesis of this compound

This protocol describes a two-step synthesis starting from 1-bromotricosane (B3275183).

Step 1: Grignard Reaction to form Pentacosan-2-ol

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents). The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon). Add anhydrous diethyl ether to the flask.

-

Slowly add a solution of 1-bromotricosane (1 equivalent) in anhydrous diethyl ether from the dropping funnel to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, reflux the mixture for 1-2 hours to ensure the complete formation of the Grignard reagent (tricosylmagnesium bromide).

-

Reaction with Acetaldehyde (B116499): Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of freshly distilled acetaldehyde (1.1 equivalents) in anhydrous diethyl ether from the dropping funnel.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude pentacosan-2-ol can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

Step 2: Oxidation of Pentacosan-2-ol to this compound

-

Oxidation: Dissolve the purified pentacosan-2-ol (1 equivalent) in a suitable solvent such as dichloromethane (B109758) or acetone (B3395972) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath. Slowly add an oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) (1.5 equivalents) or a Jones reagent, to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite or silica gel to remove the chromium salts. Wash the filter cake with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetone) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Characterization Methods

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[2][3]

| Technique | Expected Results |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A single peak in the gas chromatogram. The mass spectrum should show the molecular ion peak (M⁺) at m/z 366.7 and characteristic fragmentation patterns for a methyl ketone, including a prominent peak at m/z 58 (from McLafferty rearrangement) and an acylium ion at m/z 43 (CH₃CO⁺).[2] |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | A singlet at ~2.1 ppm corresponding to the methyl protons adjacent to the carbonyl group. A triplet at ~2.4 ppm for the methylene (B1212753) protons alpha to the carbonyl. A multiplet in the range of 1.2-1.6 ppm for the long methylene chain, and a triplet at ~0.9 ppm for the terminal methyl group. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | A peak in the downfield region (~209 ppm) corresponding to the carbonyl carbon. A peak at ~30 ppm for the methyl carbon adjacent to the carbonyl. A series of peaks between 22-32 ppm for the methylene carbons of the long aliphatic chain. |

| Infrared (IR) Spectroscopy | A strong, sharp absorption band in the region of 1715-1725 cm⁻¹ characteristic of a saturated aliphatic ketone (C=O stretch). C-H stretching vibrations around 2850-2960 cm⁻¹. |

Potential Biological Activity and Applications

While specific research on the biological activity of this compound is limited, the broader class of long-chain ketones has been implicated in various biological processes, suggesting potential avenues for investigation and application.

Chemical Ecology and Pheromones

Long-chain ketones are known to function as semiochemicals, including sex pheromones, in various insect species.[4] For instance, n-pentacosane, the alkane analog of this compound, has been identified as a contact and volatile pheromone in the tea weevil, Myllocerinus aurolineatus.[5] The structural similarity of this compound to these compounds suggests it could be investigated for its potential role as a pheromone or kairomone, which could have applications in integrated pest management strategies.

Lipidomics and Biomarker Research

As a long-chain lipid, this compound falls within the scope of lipidomics, the large-scale study of lipids in biological systems. Alterations in the lipidome are associated with numerous diseases, and there is growing interest in identifying lipid biomarkers for diagnosis and prognosis. While not yet identified as a specific biomarker, the presence and concentration of endogenous long-chain ketones like this compound in biological samples could be explored in the context of various metabolic and inflammatory diseases.

Drug Development and Signaling Pathways

Ketone bodies, such as β-hydroxybutyrate and acetoacetate, are well-known signaling molecules with protective effects in various pathological states.[6] They can modulate cellular processes through epigenetic modifications and by acting as ligands for specific receptors. Although this compound is a much larger and more lipophilic molecule, its ketone functional group suggests a potential, albeit unexplored, for interaction with biological targets. Future research could investigate if this compound or its derivatives can modulate signaling pathways involved in inflammation, metabolism, or neuroprotection.

Visualizations

Proposed Synthesis Workflow

References

- 1. This compound | C25H50O | CID 547856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. n-Pentacosane Acts as both Contact and Volatile Pheromone in the tea Weevil, Myllocerinus aurolineatus [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Potential Roles of 2-Pentacosanone in Insect Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain ketones are integral components of the complex chemical language of insects, mediating a range of behaviors from mate selection to host recognition. This technical guide explores the potential roles of 2-Pentacosanone, a 25-carbon saturated ketone, in insect communication. While direct research on this compound is currently limited, this document synthesizes available data on analogous long-chain ketones and other cuticular hydrocarbons (CHCs) to build a framework for understanding its likely functions. We present hypothesized roles as a pheromone and a kairomone, supported by comparative data from related compounds. Detailed experimental protocols for the extraction, analysis, and bioassay of such semiochemicals are provided to facilitate future research. Furthermore, this guide includes structured data tables for comparative analysis and visualizations of putative signaling pathways and experimental workflows to provide a comprehensive resource for researchers investigating novel avenues in insect chemical ecology and the development of semiochemical-based pest management strategies.

Introduction: The Chemical Ecology of Long-Chain Ketones

Insects inhabit a world dominated by chemical cues. Their exoskeletons are coated in a waxy layer of cuticular hydrocarbons (CHCs), which primarily serve to prevent desiccation.[1] However, these compounds have evolved secondary functions as a sophisticated communication system.[2][3] This chemical vocabulary influences critical behaviors such as mating, aggregation, and species recognition.[4][5]

Among the diverse array of CHCs, long-chain ketones have been identified as potent semiochemicals—chemicals that convey information between organisms.[6][7] this compound, a C25 methyl ketone, belongs to this class of compounds. While its structural isomer, 1this compound, has been hypothetically implicated in tritrophic interactions involving the tobacco budworm, Heliothis virescens, and its parasitoids, the specific roles of this compound remain largely unexplored.[8] This guide will, therefore, extrapolate from existing knowledge of similar molecules to propose potential functions and provide the methodological foundation for their investigation.

Potential Roles of this compound in Insect Communication

Based on the functions of other long-chain ketones and CHCs in insects, two primary roles for this compound can be hypothesized:

As a Pheromone in Intraspecific Communication

Pheromones are chemical signals that mediate interactions between individuals of the same species.[5] Long-chain ketones can function as contact or short-range sex pheromones, providing information about an individual's sex, species, and reproductive status.[2][9]

-

Mate Recognition: this compound could be a component of the CHC profile that allows for mate recognition upon contact or at close range. The presence and relative abundance of specific ketones can signal female receptivity or male quality.[9]

-

Aggregation: In some species, ketones are components of aggregation pheromones, attracting both sexes to a particular location for mating or resource exploitation.[6]

As a Kairomone in Interspecific Communication

Kairomones are semiochemicals that are emitted by one species and benefit a receiver of a different species, often to the detriment of the emitter.[10]

-

Host Location by Parasitoids: An insect herbivore, such as a moth, may have this compound on its cuticle. This compound could be detected by a parasitoid wasp, such as a Trichogramma species, which would then use it as a cue to locate the moth's eggs for oviposition.[10][11] This type of three-level interaction is known as a tritrophic interaction.

-

Predator Attraction: Similarly, a predator might use this compound as a chemical cue to locate its prey.

Quantitative Data on Analogous Compounds

Direct quantitative data for this compound is not yet available in the scientific literature. However, to provide a framework for future research, the following tables summarize hypothetical and comparative data for analogous long-chain ketones and other relevant semiochemicals.

Table 1: Hypothetical Electroantennogram (EAG) Responses to this compound and Comparative Compounds

| Compound | Insect Species (Hypothetical) | Mean EAG Response (mV) ± SE (n=10) | Notes |

| This compound | Coleoptera sp. | 0.9 ± 0.1 | Hypothetical data suggesting moderate antennal stimulation. |

| 1this compound | Heliothis virescens (Female) | 0.8 ± 0.1 | Hypothetical data suggesting moderate antennal stimulation.[8] |

| (Z)-11-Hexadecenal | Heliothis virescens (Male) | 1.5 ± 0.2 | A well-characterized moth sex pheromone component, for comparison of potency.[8] |

| n-Pentacosane | Myllocerinus aurolineatus | (Data not specified) | Identified as a contact and volatile pheromone. |

| Hexane (B92381) (Control) | Coleoptera sp. | 0.1 ± 0.02 | Solvent control to establish a baseline response.[8] |

Table 2: Hypothetical Behavioral Responses in a Wind Tunnel Assay

| Compound | Insect Species (Hypothetical) | Dose (µg on lure) | % Males Exhibiting Upwind Flight | % Males Reaching Source |

| This compound | Coleoptera sp. | 10 | 70% | 45% |

| 1this compound | Coleoptera sp. | 10 | 65% | 40% |

| (Z)-11-Hexadecenal | Heliothis virescens | 10 | 90% | 75% |

| Hexane (Control) | Coleoptera sp. | N/A | 5% | 0% |

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments required to investigate the potential roles of this compound.

Extraction and Analysis of Cuticular Hydrocarbons

Objective: To extract, identify, and quantify the hydrocarbons present on an insect's cuticle.

Methodology:

-

Sample Preparation: Anesthetize a single insect by cooling it on ice.

-

Solvent Extraction: Place the anesthetized insect into a 2 mL glass vial with a PTFE-lined cap. Add a known volume (e.g., 500 µL) of a non-polar solvent such as n-hexane.[4]

-

Extraction: Gently agitate the vial for 5-10 minutes to ensure the complete extraction of cuticular lipids.[12]

-

Sample Recovery: Carefully remove the insect from the vial.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen to concentrate the sample.

-

Reconstitution: Reconstitute the dried extract in a known volume of hexane (e.g., 50 µL) for analysis.

-

GC-MS Analysis: Inject 1 µL of the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS) for separation and identification of the components.[13][14][15]

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

-

Injector: Operate in splitless mode at 280°C.

-

Carrier Gas: Use helium at a constant flow rate of approximately 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 1 min.

-

Ramp 1: 50°C/min to 150°C.

-

Ramp 2: 5°C/min to 330°C.

-

Hold at 330°C for 10 min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 600.

-

Source Temperature: 230°C.

-

-

Electroantennography (EAG)

Objective: To measure the electrical response of an insect's antenna to volatile compounds, providing a quantitative measure of olfactory sensitivity.[16][17][18]

Methodology:

-

Antenna Preparation: Excise an antenna from a live insect at the base. Carefully cut the distal tip of the antenna to ensure good electrical contact.

-

Mounting: Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed in contact with the distal end, and the reference electrode is inserted into the base.

-

Stimulus Preparation: Prepare serial dilutions of this compound and other test compounds in a suitable solvent like hexane. Apply a known amount of each dilution to a filter paper strip.

-

Stimulus Delivery: Allow the solvent to evaporate from the filter paper. Place the filter paper inside a Pasteur pipette. Deliver a puff of air through the pipette over the mounted antenna.

-

Data Recording: Record the resulting depolarization of the antennal membrane using an amplifier and data acquisition software. The amplitude of the EAG response is a measure of the antenna's sensitivity to the compound.

Behavioral Bioassays (Wind Tunnel)

Objective: To assess the behavioral response of an insect to a chemical cue in a controlled environment.

Methodology:

-

Wind Tunnel Setup: Use a wind tunnel with controlled airflow, temperature, and light conditions.

-

Stimulus Source: Place a lure (e.g., a rubber septum) treated with a known amount of this compound at the upwind end of the tunnel. A control lure with solvent only should also be tested.

-

Insect Release: Release individual insects (e.g., sexually mature males) onto a platform at the downwind end of the tunnel.

-

Observation and Recording: Record the behavior of each insect for a set period (e.g., 5 minutes). Key behaviors to score include:

-

Activation (walking or flying)

-

Take-off

-

Upwind flight

-

Casting (zigzagging flight)

-

Contact with the source

-

-

Data Analysis: Calculate the percentage of insects exhibiting each key behavior for each treatment. Use statistical tests (e.g., Chi-square test) to compare the responses between different compounds and the control.

Visualizations: Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the putative signaling pathway, experimental workflows, and logical relationships.

Biosynthesis of Long-Chain Ketones

The biosynthesis of long-chain ketones in insects is generally understood to be derived from fatty acid metabolism.[19] The process likely begins with the de novo synthesis of fatty acids, followed by a series of elongation steps to produce a very-long-chain fatty acyl-CoA precursor. This precursor then undergoes modifications, such as hydroxylation and subsequent oxidation, to form the ketone. For this compound, this would involve the formation of a 25-carbon fatty acid precursor. The specific enzymes involved in the biosynthesis of this compound have not yet been identified, but the general pathway provides a roadmap for future investigation using techniques such as transcriptomics and gene knockdown (e.g., RNAi).

Conclusion and Future Directions

While direct evidence is currently lacking, the structural similarity of this compound to other known insect semiochemicals strongly suggests its potential for a significant role in insect communication. The hypotheses presented in this guide—that it may function as a pheromone for mate recognition or aggregation, or as a kairomone for host and prey location—provide a solid foundation for future research.

The experimental protocols detailed herein offer a clear path forward for researchers to:

-

Identify and quantify this compound in the cuticular hydrocarbon profiles of various insect species.

-

Assess the electrophysiological response of insect antennae to this compound.

-

Determine the behavioral responses elicited by this compound in controlled bioassays.

-

Elucidate the biosynthetic pathway and the genes involved in its production.

A deeper understanding of the role of this compound and other long-chain ketones will not only advance our knowledge of insect chemical ecology but also has the potential to contribute to the development of novel and species-specific pest management strategies. For drug development professionals, understanding the receptors and signaling pathways involved in the perception of these compounds could open new avenues for targeted interventions.

References

- 1. Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. ias.ac.in [ias.ac.in]

- 11. informaticsjournals.co.in [informaticsjournals.co.in]

- 12. benchchem.com [benchchem.com]

- 13. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Advances and Current Status in the Use of Cuticular Hydrocarbons for Forensic Entomology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]

- 17. ockenfels-syntech.com [ockenfels-syntech.com]

- 18. A Step-by-Step Guide to Mosquito Electroantennography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

2-Pentacosanone: A Technical Guide to its Role as an Environmental Biomarker

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of environmental science, the identification of stable and specific biomarkers is crucial for reconstructing past environmental conditions, monitoring pollution, and understanding ecological processes. Long-chain ketones, derived from the epicuticular waxes of plants, are a promising class of such biomarkers due to their chemical stability and taxonomic specificity. This technical guide focuses on 2-pentacosanone (C25H50O), a long-chain saturated methyl ketone, exploring its potential as a biomarker in environmental studies.

This compound has been identified as a component of the cuticular wax of certain plant species, such as the potato (Solanum tuberosum) and Cynomorium songaricum.[1][2][3] Its presence in environmental archives like soil and sediment can therefore serve as an indicator of the past or present existence of these or other source organisms. This guide provides a comprehensive overview of the current knowledge on this compound, including its physicochemical properties, known sources, detailed analytical protocols for its detection, and a discussion of its environmental fate.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to developing effective extraction and analytical methodologies.

| Property | Value |

| Chemical Formula | C25H50O |

| Molecular Weight | 366.7 g/mol [1] |

| IUPAC Name | Pentacosan-2-one[1] |

| Appearance | Predicted to be a waxy solid |

| Solubility | Soluble in nonpolar organic solvents (e.g., hexane (B92381), chloroform) |

| Boiling Point | Not available |

| Melting Point | Not available |

Sources of this compound in the Environment

The primary known sources of this compound in the environment are the epicuticular waxes of a limited number of plant species.

-

Solanum tuberosum (Potato): this compound has been reported as a metabolite in potato leaves.[1][2]

-

Cynomorium songaricum : This medicinal plant is another known source of this compound.[1][3][4][5][6][7]

The specificity of this compound to a narrow range of plant species makes it a potentially valuable chemotaxonomic marker. Its presence in soil or sediment samples could indicate the historical or current presence of these plants in the ecosystem.

Analytical Methodologies: Experimental Protocols

The accurate quantification of this compound in environmental matrices is essential for its validation and application as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is the most suitable technique for the analysis of long-chain ketones due to its high sensitivity and specificity.

Extraction of this compound from Plant Material

This protocol is adapted from general methods for the extraction of plant cuticular waxes and can be optimized for specific plant tissues.[8]

Materials:

-

Fresh or freeze-dried plant tissue (e.g., leaves, stems)

-

Solvents: n-hexane, dichloromethane (B109758) (DCM), methanol (B129727) (all GC grade)

-

Internal standard (e.g., n-tetracosane)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel (for column chromatography)

-

Glass vials, centrifuge tubes, rotary evaporator, ultrasonic bath

Procedure:

-

Sample Preparation:

-

Collect fresh plant tissue and flash-freeze in liquid nitrogen.

-

Lyophilize (freeze-dry) the tissue to remove water.

-

Grind the dried tissue into a fine powder.

-

-

Solvent Extraction:

-

Weigh approximately 1-2 g of the powdered tissue into a glass vial.

-

Add a known amount of internal standard.

-

Add 10 mL of n-hexane and vortex for 1 minute.

-

Sonicate for 30 minutes to improve extraction efficiency.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean vial.

-

Repeat the extraction twice more with fresh n-hexane and pool the extracts.

-

-

Purification by Column Chromatography:

-

Concentrate the pooled hexane extracts to approximately 1 mL under a gentle stream of nitrogen.

-

Prepare a small glass column packed with silica gel in n-hexane.

-

Load the concentrated extract onto the column.

-

Elute with solvents of increasing polarity to separate different lipid classes:

-

Fraction 1 (Hydrocarbons): Elute with n-hexane.

-

Fraction 2 (Ketones): Elute with a mixture of n-hexane and dichloromethane (e.g., 95:5 v/v).

-

Fraction 3 (Alcohols/Sterols): Elute with a mixture of dichloromethane and methanol (e.g., 9:1 v/v).

-

-

Collect the ketone fraction (Fraction 2).

-

-

Sample Preparation for GC-MS:

-

Evaporate the solvent from the ketone fraction to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of n-hexane (e.g., 100 µL) for GC-MS analysis.

-

Extraction of this compound from Soil and Sediment

This protocol is a general guideline for the extraction of long-chain ketones from soil and sediment samples and should be optimized based on the specific matrix characteristics.

Materials:

-

Freeze-dried and sieved soil or sediment sample

-

Solvents: Dichloromethane (DCM), methanol (MeOH) (all GC grade)

-

Internal standard (e.g., n-tetracosane)

-

Anhydrous sodium sulfate

-

Silica gel (for column chromatography)

-

Accelerated Solvent Extractor (ASE) or Soxhlet apparatus

Procedure:

-

Sample Preparation:

-

Freeze-dry the soil or sediment sample.

-

Sieve the sample to remove large debris.

-

Homogenize the sample by grinding.

-

-

Solvent Extraction (using ASE):

-

Mix the sample with a drying agent like diatomaceous earth.

-

Add a known amount of internal standard.

-

Pack the mixture into an ASE cell.

-

Extract with a DCM:MeOH (9:1 v/v) mixture at elevated temperature and pressure (e.g., 100 °C, 1500 psi).

-

-

Fractionation and Purification:

-

Concentrate the extract using a rotary evaporator.

-

Perform column chromatography on silica gel as described in the plant extraction protocol to isolate the ketone fraction.

-

-

Sample Preparation for GC-MS:

-

Evaporate the solvent from the ketone fraction and reconstitute in n-hexane for GC-MS analysis.

-

GC-MS Analysis

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

-

Inlet Temperature: 280°C.

-

Injection Volume: 1 µL (splitless).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 250°C, hold for 5 minutes.

-

Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

-

-

MSD Transfer Line Temperature: 290°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode:

-

Full Scan: For qualitative analysis and identification (m/z 50-550).

-

Selected Ion Monitoring (SIM): For quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 58, the McLafferty rearrangement product for 2-ketones).

-

Data Presentation: Quantitative Analysis

Currently, there is a significant lack of published quantitative data for this compound in various environmental matrices. The following table is a template illustrating how such data could be presented. Researchers are encouraged to populate this table with their own experimental findings to contribute to the collective understanding of this biomarker.

| Sample Matrix | Location/Source | Concentration (µg/g dry weight) | Relative Abundance (%) | Reference |

| Solanum tuberosum leaves | Cultivar 'X' | Data not available | Data not available | |

| Cynomorium songaricum | Region 'Y' | Data not available | Data not available | |

| Forest Soil | Location 'A' | Data not available | Data not available | |

| Lake Sediment Core | Lake 'B' | Data not available | Data not available |

Mandatory Visualizations

References

- 1. This compound | C25H50O | CID 547856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Comprehensive metabolite profiling of Solanum tuberosum L. (potato) leaves by HPLC-ESI-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Research Progress in Traditional Applications, Phytochemistry, Pharmacology, and Safety Evaluation of Cynomorium songaricum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Compounds from Cynomorium songaricum with Estrogenic and Androgenic Activities Suppress the Oestrogen/Androgen-Induced BPH Process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mmsl.cz [mmsl.cz]

- 7. Frontiers | Investigation of anti-depression effects and potential mechanisms of the ethyl acetate extract of Cynomorium songaricum Rupr. through the integration of in vivo experiments, LC-MS/MS chemical analysis, and a systems biology approach [frontiersin.org]

- 8. benchchem.com [benchchem.com]

The Core of Long-Chain Ketone Biosynthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain ketones (LCKs) are a diverse class of lipid molecules that play crucial roles in various biological systems, from providing protective barriers on plant surfaces to acting as signaling molecules in insects. Unlike the well-characterized pathway of ketogenesis in mammals which produces short-chain ketone bodies, the biosynthesis of LCKs involves distinct enzymatic machinery and pathways that are tailored to produce a wide array of structures with specific functions. This technical guide provides a comprehensive overview of the core biosynthetic pathways of LCKs in plants and insects, presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic routes.

Data Presentation: Quantitative Analysis of Long-Chain Ketones

The composition and abundance of long-chain ketones can vary significantly between species, tissues, and in response to environmental conditions. The following tables summarize quantitative data on LCKs from representative studies.

| Plant Species | Organ | Ketone Type | Predominant Compounds | Total Amount (µg/cm²) or % of Total Wax | Reference |

| Arabidopsis thaliana | Stem | Mono-ketones | Nonacosan-15-one, Nonacosan-14-one | ~6.0 µg/cm² | (Greer et al., 2007) |

| Triticum aestivum (Wheat) | Flag Leaf | β-Diketones | Hentriacontan-14,16-dione | 2.1% - 41.8% | (Kuruparan et al., 2024) |

| Hordeum vulgare (Barley) | Leaf Sheath & Spike | β-Diketones & Hydroxy-β-diketones | Hentriacontan-14,16-dione, 25-hydroxy-hentriacontan-14,16-dione | Major wax components | (von Wettstein-Knowles, 1995) |

| Insect Species | Tissue/Source | Ketone Type | Predominant Compounds | Function | Reference |

| Blattella germanica (German cockroach) | Cuticle | Methyl-branched ketones | 3,11-Dimethylnonacosan-2-one | Contact sex pheromone | (Blomquist et al., 2010) |

| Drosophila melanogaster | Cuticle | Alkenones | (Z)-7-Tricosene-derived ketones | Pheromones | (Antony et al., 2019) |

| Musca domestica (Housefly) | Cuticle | Alkenones | (Z)-9-Tricosene-derived ketones | Sex pheromone | (Guo et al., 1991) |

Biosynthesis Pathways of Long-Chain Ketones

The biosynthesis of long-chain ketones follows distinct pathways in plants and insects, starting from the common precursor, fatty acids.

Plant Long-Chain Ketone Biosynthesis

Plants have evolved two primary pathways for the synthesis of long-chain ketones, which are integral components of their epicuticular wax.

Mono-ketones in plants are typically synthesized via a pathway that is an extension of the alkane biosynthesis pathway.

This pathway begins with the elongation of C16 and C18 fatty acids to very-long-chain fatty acids (VLCFAs) in the endoplasmic reticulum. These VLCFAs are then reduced to aldehydes and subsequently decarbonylated to form long-chain alkanes. A key step in mono-ketone formation is the hydroxylation of these alkanes at a mid-chain carbon atom by a cytochrome P450-dependent monooxygenase, such as MAH1 in Arabidopsis thaliana. The resulting secondary alcohol is then oxidized to a ketone.

The biosynthesis of β-diketones follows a distinct polyketide synthesis pathway, which is particularly prominent in the waxes of graminaceous species like barley and wheat.

This pathway is orchestrated by the Cer-cqu gene cluster. Cer-q, a lipase/carboxyl transferase, is thought to be involved in providing the acyl substrate. Cer-c, a chalcone (B49325) synthase-like polyketide synthase also known as diketone synthase (DKS), catalyzes the condensation and elongation of acyl-CoA and malonyl-CoA units to form a polyketide intermediate. This intermediate then undergoes cyclization and decarboxylation to yield the β-diketone. Further modification, such as hydroxylation by the P450 enzyme Cer-u, can lead to the formation of hydroxy-β-diketones.

Insect Long-Chain Ketone Biosynthesis

In insects, long-chain ketones are important components of cuticular hydrocarbons (CHCs) and pheromones. Their biosynthesis is tightly integrated with fatty acid metabolism, primarily occurring in specialized cells called oenocytes.

The pathway begins with the synthesis of fatty acids, which are then elongated by a series of elongase enzymes to produce VLCFAs. These VLCFAs can be modified by desaturases to introduce double bonds. The VLCFAs are then converted to hydrocarbons through a process that typically involves reduction to an aldehyde followed by decarbonylation, often catalyzed by cytochrome P450 enzymes. The resulting long-chain hydrocarbons can then be hydroxylated and subsequently oxidized to form long-chain ketones. The exact enzymes responsible for the final hydroxylation and oxidation steps in many insect species are still under investigation.

Experimental Protocols

The elucidation of these complex biosynthetic pathways has relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Protocol 1: Extraction and Analysis of Plant Epicuticular Waxes

Objective: To extract, separate, and identify long-chain ketones from plant epicuticular waxes.

Materials:

-

Plant tissue (e.g., leaves, stems)

-

Chloroform (B151607) (HPLC grade)

-

Gum arabic solution (for selective epicuticular wax removal)

-

Internal standard (e.g., n-tetracosane)

-

Glass vials

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Nitrogen gas supply

Methodology:

-

Selective Epicuticular Wax Extraction:

-

Prepare a 90% gum arabic aqueous solution.

-

Carefully coat the surface of the plant tissue with the gum arabic solution and allow it to dry completely (approximately 5 hours).

-

Gently peel off the dried polymer film, which will have the epicuticular wax embedded in it.

-

Extract the collected film twice with a mixture of chloroform and water (3:1, v/v).

-

Combine the organic phases.

-

-

Total Wax Extraction (for comparison):

-

Immerse the plant tissue in chloroform for 30-60 seconds.

-

Remove the tissue and collect the chloroform extract.

-

Repeat the extraction process to ensure complete removal of the wax.

-

-

Sample Preparation for GC-MS:

-

Add a known amount of internal standard (e.g., n-tetracosane) to the wax extract.

-

Evaporate the solvent under a gentle stream of nitrogen gas.

-

Derivatize the sample if necessary (e.g., silylation for hydroxylated compounds) to improve volatility and GC separation.

-

-

GC-MS Analysis:

-